Baohuoside I is a natural product found in Epimedium pubescens, Epimedium acuminatum, and other organisms with data available.
Baohuoside I
CAS No.: 113558-15-9
Cat. No.: VC21336645
Molecular Formula: C27H30O10
Molecular Weight: 514.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 113558-15-9 |
---|---|
Molecular Formula | C27H30O10 |
Molecular Weight | 514.5 g/mol |
IUPAC Name | 5,7-dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one |
Standard InChI | InChI=1S/C27H30O10/c1-12(2)5-10-16-17(28)11-18(29)19-21(31)26(37-27-23(33)22(32)20(30)13(3)35-27)24(36-25(16)19)14-6-8-15(34-4)9-7-14/h5-9,11,13,20,22-23,27-30,32-33H,10H2,1-4H3/t13-,20-,22+,23+,27-/m0/s1 |
Standard InChI Key | NGMYNFJANBHLKA-LVKFHIPRSA-N |
Isomeric SMILES | C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |
Canonical SMILES | CC1C(C(C(C(O1)OC2=C(OC3=C(C(=CC(=C3C2=O)O)O)CC=C(C)C)C4=CC=C(C=C4)OC)O)O)O |
Introduction
Pharmacological Activities
Anti-Cancer Properties
Baohuoside I has demonstrated significant anti-cancer activities across multiple cancer types. Research findings reveal its promising potential as an anticancer agent, as summarized in Table 1.
Table 1: Anti-Cancer Effects of Baohuoside I in Different Cancer Types
Pancreatic Cancer
In pancreatic cancer cell lines, Baohuoside I significantly inhibited proliferation in a dose-dependent manner. The proliferative ability of PANC-1 and CFPAC-1 cells was markedly decreased following treatment with 20 and 50 μM Baohuoside I . Colony formation assays revealed that Baohuoside I potently inhibited the proliferation and colony formation of these cells. Additionally, Annexin V-FITC/PI assay demonstrated that Baohuoside I treatment resulted in a considerable increase in the percentage of apoptotic cells compared to untreated controls .
Breast Cancer
Studies have shown that Baohuoside I possesses anti-cancer activity in breast cancer cells, with the ability to inhibit invasion and migration . The compound was found to specifically target breast cancer cells through multiple signaling pathways, predominantly affecting cell survival and proliferation mechanisms .
Hepatocellular Carcinoma
Baohuoside I has demonstrated inhibitory effects on human hepatocellular carcinoma (HCC) cell lines. Using QGY7703 cells as an experimental model, research has confirmed that Baohuoside I affects growth, proliferation, and invasiveness of these cancer cells . The effects were measured through CCK-8, lactate dehydrogenase release, and invasion assays, providing comprehensive evidence of the compound's anti-cancer potential in liver cancer models .
Anti-Osteoporotic Activity
Beyond its anti-cancer properties, Baohuoside I has shown significant anti-osteoporotic activity. In ovariectomized rat models of osteoporosis, Baohuoside I treatment resulted in several beneficial effects :
-
Enhanced differentiation of bone marrow stem cells (BMSCs) into osteoblasts
-
Inhibited formation of adipocytes
-
Reduced levels of inflammatory markers (IL-1β, TNF-α, IL-6, and IL-8)
-
Increased serum levels of malondialdehyde (MDA)
-
Decreased superoxide dismutase (SOD) levels in a dose-dependent manner
Notably, the positive rates of alkaline phosphatase (ALP) staining in Baohuoside I-treated groups were significantly higher (p < 0.01) compared to control groups, with no obvious adipocyte formation observed in the treated groups .
Molecular Mechanisms of Action
Cancer Cell Signaling Pathways
Baohuoside I exerts its anti-cancer effects through modulation of multiple signaling pathways crucial for cancer cell survival, proliferation, and apoptosis. The primary molecular targets and affected pathways are summarized in Table 2.
Table 2: Molecular Targets and Signaling Pathways Modulated by Baohuoside I
EGFR Inhibition in Breast Cancer
Network pharmacology and molecular docking studies have revealed that Baohuoside I primarily targets the epidermal growth factor receptor (EGFR) in breast cancer cells . Treatment-associated targets include SRC, MAPK1, HSP90AA1, PIK3CA, TP53, AKT1, and EGFR . The compound exerts its anti-breast cancer effects primarily by inhibiting the tyrosine kinase activity of EGFR, subsequently affecting downstream MAPK signaling and PI3K-Akt signaling pathways .
mTOR/S6K1 Pathway in Pancreatic Cancer
In pancreatic cancer cells, Baohuoside I acts through the mTOR/S6K1-Caspases/Bcl2/Bax apoptotic signaling pathway . This modulation leads to increased apoptosis in treated cells, as evidenced by flow cytometry analyses showing significantly higher apoptotic rates in PANC-1 and CFPAC-1 cells following Baohuoside I treatment .
NF-κB Pathway in Hepatocellular Carcinoma
Studies on hepatocellular carcinoma have demonstrated that Baohuoside I inhibits cancer cell proliferation through modulation of apoptosis signaling and the NF-κB pathway . Flow cytometry analyses confirmed increased apoptosis in treated cells, with changes in levels of cleaved Caspase proteins indicating activation of apoptotic mechanisms .
Anti-Inflammatory and Antioxidant Mechanisms
The anti-osteoporotic effects of Baohuoside I appear to be mediated through multiple mechanisms, including:
-
Regulation of immune functions through reduction of inflammatory cytokines (IL-1β, TNF-α, IL-6, and IL-8)
-
Modulation of oxidative stress markers, evidenced by changes in MDA and SOD levels
-
Induction of BMSC differentiation into osteoblasts while inhibiting adipocyte formation
Importantly, studies have demonstrated that Baohuoside I exerts these effects without showing estrogen-like activity on HeLa cells, suggesting a distinct mechanism of action compared to hormone-based therapies .
Future Research Directions
Research Gaps and Challenges
Despite the promising results, several knowledge gaps remain:
-
Limited in vivo efficacy data for cancer models
-
Incomplete understanding of toxicity profiles for long-term administration
-
Unclear mechanisms for selective targeting of cancer cells versus normal cells
-
Limited pharmacokinetic and bioavailability data in human subjects
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume